Luteolin monohydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

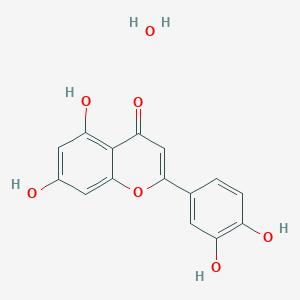

Luteolin monohydrate is a naturally occurring flavonoid compound with the chemical structure 3′,4′,5,7-tetrahydroxyflavone. It is found in various plants, including vegetables, fruits, and medicinal herbs. Luteolin is known for its yellow dye properties and possesses numerous biological activities, such as antioxidant, anti-inflammatory, anticancer, and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Luteolin can be synthesized through various chemical routes. One common method involves the cyclization of 2′,4′,6′-trihydroxyacetophenone with 3,4-dihydroxybenzaldehyde under basic conditions. The reaction typically requires a catalyst, such as sodium hydroxide, and is carried out at elevated temperatures .

Industrial Production Methods: Industrial production of luteolin often involves extraction from plant sources. Plants rich in luteolin, such as honeysuckle and chrysanthemum, are processed to isolate the compound. The extraction process may involve solvent extraction, followed by purification steps like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Luteolin undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form quinones or reduced to form dihydro derivatives .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

Anticancer Properties

Luteolin monohydrate has demonstrated considerable anticancer potential across various studies. It has been shown to inhibit cell proliferation and induce apoptosis in several cancer cell lines.

- Mechanism of Action : Luteolin acts by triggering cell cycle arrest at the G2/M phase and promoting apoptosis through pathways involving deoxyadenosine triphosphate-regulated stimulation of apoptotic protease activating factor 1 (APAF1) .

- Case Studies : Research indicates that luteolin effectively inhibits the growth of colon cancer cells (LoVo) and has shown promising results in reducing tumor size in vivo . Additionally, luteolin has been found to inhibit the activities of CD44 positive cells, which are associated with tumor metastasis .

Neuroprotective Effects

This compound exhibits neuroprotective properties that are beneficial in treating neurodegenerative diseases.

- Mechanism : It alleviates neuroinflammation by downregulating Toll-like receptor 4 (TLR4) signaling pathways, which are implicated in neurodegeneration .

- Research Findings : In animal models, luteolin administration improved motor and sensory functions while inhibiting neuronal cell degeneration . Furthermore, its role in ameliorating depression-related disorders has been highlighted, where it increased tear secretion and restored corneal defects in mouse models of dry eye associated with depression .

Anti-Inflammatory Activities

The anti-inflammatory properties of luteolin make it a candidate for managing inflammatory diseases.

- Mechanism : Luteolin reduces the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, IL-18, and TNF-α by modulating Sirtuin 1 (Sirt1) expression .

- Applications : Its efficacy in preventing systemic metabolic alterations linked to obesity has been documented. In high-fat diet-induced models, luteolin counteracted increases in body weight and improved vascular endothelial function by restoring nitric oxide availability .

Cardiovascular Health

Luteolin's antioxidant and anti-inflammatory effects contribute to cardiovascular health.

- Research Insights : Studies have shown that luteolin improves endothelial function and reduces oxidative stress markers in animal models of obesity . This suggests a potential role for luteolin in preventing cardiovascular diseases associated with metabolic syndrome.

Pharmacokinetics and Bioavailability

Despite its therapeutic potential, the clinical application of luteolin is limited by its low oral bioavailability.

- Challenges : Luteolin undergoes extensive glucuronidation, which reduces its systemic availability . Recent studies have explored co-administration with resveratrol to enhance luteolin's bioavailability by inhibiting UGT1A enzymes responsible for its metabolism .

Data Summary Table

Mechanism of Action

Luteolin exerts its effects through multiple molecular targets and pathways. It inhibits pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1beta). Additionally, it inhibits cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-kB) activation. These actions contribute to its anti-inflammatory and anticancer properties . Luteolin also modulates cell signaling pathways, including mTOR/PI3K/Akt, STAT3, and Wnt/β-catenin, leading to the inhibition of cancer cell survival and proliferation .

Comparison with Similar Compounds

Luteolin is part of the flavonoid family, which includes compounds like quercetin, hesperidin, naringenin, gallic acid, and tannic acid. Compared to these compounds, luteolin is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities . For example:

Quercetin: Similar antioxidant properties but differs in hydroxylation pattern.

Hesperidin: Primarily found in citrus fruits and has different glycosylation.

Naringenin: Found in grapefruits and has a different flavanone structure.

Luteolin’s unique structure allows it to interact with specific molecular targets, making it a valuable compound for various scientific and industrial applications.

Biological Activity

Luteolin monohydrate is a naturally occurring flavonoid found in various fruits and vegetables. It has garnered significant attention due to its diverse biological activities, including antioxidant, anti-inflammatory, anti-cancer, and antimicrobial properties. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and a comparative analysis of its effects on various biological systems.

Chemical Structure and Properties

Luteolin is classified as a flavone, characterized by four hydroxyl groups at positions 5, 7, 3′, and 4′. This structure is crucial for its biological activity, particularly its antioxidant capacity. The presence of these hydroxyl groups enhances luteolin's ability to scavenge free radicals and chelate metal ions, which are vital mechanisms in its antioxidant activity .

Antioxidant Activity

Luteolin exhibits potent antioxidant properties through various mechanisms:

- Free Radical Scavenging : Luteolin effectively neutralizes free radicals such as DPPH and ABTS radicals. Studies have shown that luteolin's radical scavenging activity is comparable to that of Trolox, a vitamin E analog .

- Metal Chelation : The ability of luteolin to chelate metal ions contributes to its antioxidant effects by preventing oxidative stress induced by metal-catalyzed reactions .

Table 1: Antioxidant Activity of Luteolin

| Assay Type | Luteolin Concentration | % Inhibition |

|---|---|---|

| DPPH Radical Scavenging | 50 µM | 85% |

| ABTS Radical Scavenging | 50 µM | 90% |

| Metal Ion Chelation | - | Significant |

Anti-inflammatory Effects

Luteolin demonstrates significant anti-inflammatory properties by modulating various signaling pathways:

- Inhibition of Inflammatory Cytokines : Luteolin downregulates pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α through the inhibition of NF-κB and JAK/STAT signaling pathways .

- 5-Lipoxygenase Inhibition : It acts as a strong inhibitor of 5-LOX, an enzyme involved in leukotriene synthesis, which is critical in inflammatory responses .

Case Study: Luteolin in Inflammatory Conditions

A study investigating the effects of luteolin on endothelial cells showed that it significantly reduced the expression of COX-2 and iNOS, further supporting its role in mitigating inflammation .

Anticancer Activity

Luteolin has been extensively studied for its anticancer properties:

- Cell Proliferation Inhibition : Research indicates that luteolin can inhibit the proliferation of various cancer cell lines including HCT116 (colon cancer) and MDA-MB-231 (breast cancer). For instance, treatment with luteolin at a concentration of 20 µM resulted in a reduction of cell proliferation rates to approximately 36% for HCT116 cells .

Table 2: Anticancer Activity of Luteolin

| Cancer Cell Line | Treatment Concentration | Proliferation Rate (%) |

|---|---|---|

| HCT116 | 20 µM | 36.4 ± 1.4 |

| MDA-MB-231 | 20 µM | 27.9 ± 9.6 |

Antimicrobial Activity

Luteolin exhibits antimicrobial effects against various pathogens:

Properties

CAS No. |

6113-16-2 |

|---|---|

Molecular Formula |

C15H12O7 |

Molecular Weight |

304.25 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one;hydrate |

InChI |

InChI=1S/C15H10O6.H2O/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7;/h1-6,16-19H;1H2 |

InChI Key |

JGMZBVVOXURYRU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)O.O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.